5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
説明
This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 3-chlorophenyl piperazine moiety and a furan-2-ylmethyl group. The structural complexity arises from the fusion of heterocyclic systems (thiazole and triazole) and the inclusion of a piperazine ring, which is a common pharmacophore in CNS-targeting agents . Although direct pharmacological data for this compound are unavailable, structurally analogous derivatives (e.g., thiazolo-triazole hybrids) have demonstrated anticancer and antifungal activities in preclinical studies .
特性
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-13-3-1-4-14(11-13)23-6-8-24(9-7-23)16(15-5-2-10-27-15)17-18(26)25-19(28-17)21-12-22-25/h1-5,10-12,16,26H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYNNRHLXGGCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.
Furan Ring Introduction:
Thiazolo[3,2-b][1,2,4]triazole Formation: The final step involves the cyclization reaction to form the thiazolo[3,2-b][1,2,4]triazole ring. This is achieved by reacting the intermediate with thiosemicarbazide under acidic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the piperazine ring, converting it to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Anticancer Activity
Several studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted the efficacy of thiazole-integrated compounds against colon carcinoma cells (HCT-15), suggesting that modifications in the thiazole structure can enhance anticancer activity .
Anticonvulsant Properties
Research has demonstrated that thiazole derivatives can possess anticonvulsant properties. For example, a series of thiazole-linked compounds were tested for their efficacy in seizure models. The structure-activity relationship (SAR) analysis revealed that certain substitutions significantly increased anticonvulsant activity . This suggests that 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol could be explored for similar applications.
Antifungal Activity
Thiazole derivatives have also been investigated for their antifungal properties. The incorporation of the thiazole moiety into various chemical frameworks has resulted in compounds with promising antifungal activity against standard strains . This highlights the potential of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol as a candidate for antifungal drug development.
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives demonstrated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF7). The most potent compound showed an IC50 value indicating effective inhibition of cell growth .
Case Study 2: Anticonvulsant Screening
In an experimental model assessing the anticonvulsant properties of various thiazole derivatives, one compound exhibited a protection index significantly higher than standard treatments used in clinical settings. This suggests a promising avenue for further research into its use as an anticonvulsant agent .
作用機序
The mechanism of action of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
The table below highlights key structural and functional differences between the target compound and its analogues:
Key Observations:
- dopamine receptors) .
- Furan vs. Methoxy Groups : The furan-2-ylmethyl group in the target compound may enhance metabolic stability compared to the 4-ethoxy-3-methoxyphenyl group in RN 869344-07-0, as ether linkages are prone to oxidative degradation .
- Core Heterocycles: The thiazolo-triazole core in the target compound contrasts with the triazolone-thiadiazole systems in , which exhibit antifungal activity via lanosterol demethylase inhibition .
Pharmacological Activity
- Anticancer Potential: Compound 5g (), bearing a furan-2-ylmethylamino group, showed moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18.7 μM) . The target compound’s piperazine moiety could modulate activity by enhancing solubility or altering kinase inhibition profiles.
- Antifungal Activity: Triazolo-thiadiazole derivatives () inhibited Candida albicans via molecular docking with 14-α-demethylase (binding energy: −9.2 kcal/mol) .
Physicochemical Properties
- Planarity: Crystallographic data from suggest that non-planar conformations (e.g., perpendicular fluorophenyl groups) may hinder stacking interactions, whereas the target compound’s furan group could adopt a coplanar arrangement for improved binding .
Computational Insights
For example, the furan oxygen and triazole nitrogen may serve as hydrogen bond acceptors, akin to triazolone derivatives in .
生物活性
The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CID 18576276) is a complex heterocyclic molecule that exhibits a range of biological activities. Its structure incorporates a thiazole and triazole moiety, which are known for their pharmacological significance. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications.
- Molecular Formula : C21H22ClN5O2S
- Molecular Weight : 444.0 g/mol
- IUPAC Name : 5-[4-(3-chlorophenyl)piperazin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential in different therapeutic areas:
Antimicrobial Activity
The compound has shown promising antimicrobial properties , particularly against various strains of bacteria and fungi. For example:
- In vitro studies indicated significant activity against Staphylococcus aureus and Escherichia coli .
- The presence of the triazole ring enhances its efficacy as an antifungal agent, with derivatives exhibiting broad-spectrum antifungal activity .
Anticancer Potential
Research has suggested that compounds containing thiazole and triazole moieties can exhibit anticancer properties. The structure of this compound allows it to interact with biological targets involved in cancer proliferation:
- Structure–activity relationship (SAR) studies have indicated that modifications at specific positions on the thiazole and triazole rings can enhance cytotoxicity against various cancer cell lines .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects:
- Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant-like activities in animal models . This suggests that the compound may also have potential in treating mood disorders.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The chlorophenyl group enhances binding affinity to target proteins.
- The furan group contributes to the overall stability and bioactivity of the molecule.
| Position | Modification | Effect on Activity |
|---|---|---|
| 3 | Chlorine | Increases antibacterial activity |
| 6 | Hydroxyl | Enhances solubility and bioavailability |
Case Studies
Several studies have documented the efficacy of similar compounds:
- Antibacterial Study : A derivative of thiazolo-triazole demonstrated up to 16-fold higher antibacterial activity compared to standard antibiotics like ampicillin .
- Antifungal Research : A related triazole compound exhibited significant antifungal activity against Candida albicans, indicating the potential for this compound in treating fungal infections .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of thiazolo-triazole-piperazine hybrids?
Answer:
The synthesis of structurally complex hybrids like this compound often involves multi-step protocols. Key steps include:
- Heterogeneous Catalysis : Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a catalyst for coupling reactions. This method reduces side reactions and enhances regioselectivity, as demonstrated in the synthesis of similar triazole-thiol derivatives .
- Purification : Post-reaction, employ ice-water quenching followed by recrystallization in aqueous acetic acid to isolate high-purity products. Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is recommended for monitoring reaction progress .
- Intermediate Characterization : Validate intermediates via NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and IR (C=S stretch at 680–720 cm) before proceeding to subsequent steps .
Basic: How can spectral data (NMR/IR) resolve structural ambiguities in the final compound?
Answer:
Spectral contradictions often arise from stereochemical or regiochemical uncertainties. For this compound:
- NMR :
- IR : A sharp peak at 1650–1680 cm confirms the thiazolo-triazole C=N stretch, while the absence of a thiol (-SH) peak (~2550 cm in IR) verifies successful alkylation .
Advanced Tip : Use -DEPT NMR to differentiate quaternary carbons (e.g., triazole C-3 at ~150 ppm) and HSQC to map proton-carbon correlations in overlapping regions .
Advanced: How can molecular docking guide the design of analogs with enhanced bioactivity?
Answer:
For target-oriented modifications:
- Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) or serotonin receptors (5-HT) due to the compound’s piperazine-thiazole core, which is known to interact with neurological targets .
- Docking Workflow :
- Prepare the ligand (target compound) by optimizing geometry at the B3LYP/6-31G* level.
- Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20) for binding affinity estimation.
- Validate poses via MD simulations (AMBER) to assess stability of hydrogen bonds with residues like Asp155 (5-HT) .
- ADME Prediction : Apply SwissADME to evaluate solubility (LogP < 3) and blood-brain barrier penetration (TPSA < 60 Ų) for CNS-targeted analogs .
Advanced: How to address low yields in the final alkylation step of the thiazolo-triazole core?
Answer:
Low yields (~30–40%) often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent Optimization : Replace DMF with acetonitrile to reduce polarity and favor SN2 mechanisms .
- Temperature Control : Conduct reactions at 50–60°C (instead of reflux) to minimize thermal degradation of the furan ring .
- Catalyst Screening : Test Lewis acids like ZnCl (10 mol%) to activate the thiazolo-triazole C-S bond for alkylation .
Contradiction Note : While uses PEG-400 for coupling, recommends dichloromethane (DCM) for analogous alkylations. A mixed solvent system (PEG-400:DCM, 1:1) may balance reactivity and solubility .
Basic: What analytical techniques are critical for assessing purity and stability?
Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (60:40 to 20:80 over 20 min). Retention times for the parent compound should be >12 min at 254 nm .
- Elemental Analysis : Acceptable C, H, N values must align with theoretical calculations (±0.3% tolerance). Deviations >0.5% indicate residual solvents or byproducts .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS to detect hydrolytic cleavage of the furan-methyl bond .
Advanced: How to resolve discrepancies in biological activity data across structural analogs?
Answer:
Contradictions in IC values or receptor selectivity often arise from:
- Protonation States : Piperazine’s pK (~8.5) means it is partially protonated at physiological pH, altering binding modes. Use MarvinSketch to predict dominant tautomers .
- Metabolite Interference : Incubate compounds with liver microsomes (e.g., human CYP3A4) for 1 hr to identify active metabolites via UPLC-QTOF .
- Functional Assays : Compare cAMP inhibition (for GPCR targets) vs. kinase inhibition assays to clarify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
